2-Ethylquinolin-3-ol
Description
Contextualization within the Quinoline (B57606) Heterocyclic System in Modern Chemical Research
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. zsmu.edu.uaresearchgate.net This privileged structure is found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. zsmu.edu.uaresearchgate.net The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse range of derivatives with distinct biological profiles. researchgate.net These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. rsc.org The ability to functionalize the quinoline core makes it a highly valuable template in the design and discovery of new therapeutic agents. rsc.org
Significance of 3-Hydroxyquinoline (B51751) Scaffolds in Contemporary Chemical Science
Within the broader quinoline family, the 3-hydroxyquinoline scaffold holds particular importance. The presence of a hydroxyl group at the 3-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. researchgate.netresearchgate.net Derivatives of 3-hydroxyquinoline have been synthesized and evaluated for a range of biological activities, including antioxidant and anticancer properties. researchgate.net For instance, certain 2-aryl-3-hydroxyquinolones have been studied for their unique fluorescence properties, which could have applications in developing fluorescent probes. researchgate.net The synthesis of various substituted 3-hydroxyquinolines allows researchers to explore structure-activity relationships and optimize their potential as therapeutic agents. researchgate.net
Academic Research Trajectories and Future Directions for 2-Ethylquinolin-3-ol
Direct academic research focusing exclusively on this compound is not widely documented. However, based on the research trends for the broader class of 2-alkyl-3-hydroxyquinolines, several future directions can be postulated. Research would likely focus on the synthesis of this compound and its derivatives, followed by a thorough investigation of their physicochemical properties and biological activities.
Given the known activities of related compounds, future research on this compound could explore its potential in several areas:
Antimicrobial and Antifungal Activity: 2-alkyl-4-hydroxyquinolines have shown the ability to inhibit the growth of certain fungi, such as Candida albicans. nih.gov Investigating the antimicrobial spectrum of this compound would be a logical research trajectory.
Anticancer Properties: The quinoline scaffold is a common feature in many anticancer agents. rsc.org Screening this compound and its derivatives for cytotoxicity against various cancer cell lines could uncover new therapeutic leads.
Enzyme Inhibition: Derivatives of 3-hydroxyquinoline have been investigated as inhibitors of various enzymes. researchgate.net Future studies could explore the potential of this compound to inhibit specific enzymes implicated in disease.
Materials Science: Some quinoline derivatives, particularly those with fluorescent properties, have applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). nih.gov The fluorescence properties of this compound could be an interesting area of investigation.
The synthesis of a library of derivatives with modifications to the ethyl group or the quinoline ring would be crucial for establishing structure-activity relationships and identifying compounds with enhanced potency and selectivity.
Interactive Data Tables
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | This compound |
Data sourced from publicly available chemical databases.
Table 2: Reported Biological Activities of Related Quinoline Scaffolds
| Quinoline Scaffold | Reported Biological Activities |
| 2-Alkyl-4-hydroxyquinolines | Antifungal (e.g., against Candida albicans), Antimalarial nih.gov |
| 2-Aryl-3-hydroxyquinolones | Fluorescence, Potential as polarity-sensitive probes researchgate.net |
| General Quinolines | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral zsmu.edu.uarsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPMQJLUBZFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethylquinolin 3 Ol and Analogous 3 Hydroxyquinolines
Strategic Approaches to the Quinoline (B57606) Core Construction
The foundational step in synthesizing 2-Ethylquinolin-3-ol is the construction of the quinoline ring system. This bicyclic heterocycle can be assembled through a variety of methods, ranging from century-old name reactions to modern, efficiency-focused strategies.
Classical Cyclization Reactions for Quinoline Scaffolds
Numerous classical methods, many named after their discoverers, form the bedrock of quinoline synthesis. These reactions typically involve the cyclization of aniline (B41778) derivatives with a three-carbon component. mdpi.comtubitak.gov.trnih.gov
Skraup Reaction: One of the oldest methods, the Skraup reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like the nitrobenzene (B124822) corresponding to the aniline used). mdpi.comscribd.com The glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.org
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines. scribd.com It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. tubitak.gov.trscribd.com This method's versatility makes it a plausible route for introducing substituents that could become the C-2 ethyl group.
Friedländer Synthesis: This reaction provides a direct route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). mdpi.comtubitak.gov.tr The choice of the carbonyl component directly determines the substitution pattern at the C-2 and C-3 positions.
Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). mdpi.comtubitak.gov.tr
Knorr Quinoline Synthesis: In this reaction, a β-ketoanilide is cyclized with sulfuric acid to produce a 2-hydroxyquinoline, also known as a quinolin-2(1H)-one. tubitak.gov.triipseries.org
Povarov Reaction: A more contemporary classical reaction, the Povarov reaction is a diastereoselective [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.comtubitak.gov.tr These intermediates can then be oxidized to the corresponding quinoline. beilstein-journals.org
A summary of these classical approaches is presented below.
Table 1: Overview of Classical Quinoline Synthesis Reactions| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Unsubstituted or simply substituted quinolines mdpi.comscribd.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, ZnCl₂) | 2- and/or 4-substituted quinolines tubitak.gov.trscribd.com |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Carbonyl Compound | Acid or Base Catalyst | 2,3-substituted quinolines mdpi.comtubitak.gov.tr |
| Conrad-Limpach | Aniline, β-Ketoester | Thermal (low/high temp dependent) | 4-Hydroxy- or 2-Hydroxyquinolines mdpi.comtubitak.gov.tr |
| Knorr | β-Ketoanilide | H₂SO₄ | 2-Hydroxyquinolines tubitak.gov.triipseries.org |
| Povarov | Aniline, Aldehyde, Activated Alkene | Acid Catalyst | Tetrahydroquinolines (oxidized to quinolines) mdpi.combeilstein-journals.org |
Contemporary Multi-Component Reaction (MCR) Strategies for Quinoline Synthesis
Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. rsc.org Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are exemplary of this approach. rsc.org MCRs are highly valuable for creating complex molecules like quinolines from simple precursors in one pot. rsc.orgrsc.org
Strategies such as MCRs based on the Povarov reaction allow for the construction of complex tetrahydroquinoline scaffolds, which can be subsequently oxidized to the fully aromatic quinoline system using reagents like manganese dioxide (MnO₂). beilstein-journals.org Other MCRs have been developed that proceed via mechanisms like aza-Henry cyclizations. rsc.org These methods offer significant advantages by allowing for the convergent synthesis of diverse quinoline derivatives in good yields, often with the ability to introduce various functional groups in a single step. rsc.orgrsc.org The development of novel MCRs continues to provide powerful tools for accessing previously difficult-to-synthesize quinoline structures. beilstein-journals.org
Regioselective Introduction of the C-2 Ethyl Moiety
Once the quinoline core is established, or during its formation, the ethyl group must be specifically placed at the C-2 position. This can be accomplished either by direct functionalization of a pre-formed quinoline ring or by incorporating the ethyl group into one of the starting materials before the cyclization step.
Direct Alkylation and Cross-Coupling Methodologies at the C-2 Position
Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic scaffolds without the need for pre-functionalized substrates. researchgate.net The C-2 position of the quinoline ring is electronically susceptible to functionalization.
Several transition-metal-catalyzed methods have been developed for the regioselective alkylation of quinolines:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. Methods for the C-2 arylation of quinolines have been reported, providing a blueprint for potential alkylation strategies. acs.org
Rhodium-Catalyzed Reactions: Rhodium-based catalysts have been effectively used for the C-H bond functionalization of quinolines. researchgate.netmdpi.com
Copper-Catalyzed Reactions: Copper catalysts can be used for C-2 alkylation of quinoline N-oxides using reagents like tosylhydrazones. mdpi.com The N-oxide activates the C-2 position towards functionalization, and the oxide can be removed in a subsequent step.
Zinc-Promoted Alkylation: A direct C-2 selective alkylation of quinolines can be achieved using 1,1-diborylalkanes as the alkyl source, promoted by dimethylzinc (B1204448) (ZnMe₂). organic-chemistry.org This method shows good regioselectivity for substituted quinolines. organic-chemistry.org
Table 2: Selected Methods for Direct C-2 Functionalization of Quinolines
| Metal/Promoter | Alkylating/Arylating Agent | Substrate | Key Features |
|---|---|---|---|
| Palladium | Aryl Bromides / Unactivated Arenes | Quinoline | C-2 arylation under mild conditions acs.orgmdpi.com |
| Rhodium | tert-Butyl Acrylate | Quinoline N-Oxide | High regioselectivity for C-2 alkylation mdpi.com |
| Copper | Tosylhydrazones | Quinoline N-Oxide | Utilizes N-oxide activation strategy mdpi.com |
| **Zinc (ZnMe₂) ** | 1,1-Diborylalkanes | Substituted Quinolines | Direct C-2 primary and secondary alkylation organic-chemistry.org |
Ethyl Group Incorporation via Precursor Synthesis and Cyclization
An alternative and often more traditional approach is to build the ethyl group into one of the acyclic precursors before the ring-closing reaction. This strategy embeds the desired C-2 substituent from the outset.
In Friedländer Synthesis: One could react a 2-aminobenzaldehyde with a ketone such as 2-butanone (B6335102). The methyl group adjacent to the carbonyl would provide the C-2 ethyl substituent on the resulting quinoline ring.
In Doebner-von Miller Synthesis: The reaction of an aniline with an α,β-unsaturated ketone like pent-1-en-3-one would directly incorporate an ethyl group at the C-2 position of the newly formed quinoline.
In Pfitzinger Reaction: This reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound can yield quinoline-4-carboxylic acids. Using a carbonyl compound like 2-butanone would place an ethyl group at the C-2 position. iipseries.org
A specific example is the synthesis of 2-ethylquinolin-8-ol, where 4-(3-hydroxyphenyl)pentan-2-one O-2,4-dinitrophenyloxime is cyclized to form the target molecule, demonstrating the successful incorporation of a C-2 substituent from a ketone precursor. oup.com
Stereocontrolled and Regioselective Hydroxylation at the C-3 Position
The final and often most challenging step is the introduction of a hydroxyl group specifically at the C-3 position. Direct hydroxylation of an aromatic ring is difficult, so indirect methods are more common.
Oxidation of Dihydroquinolines: One effective strategy involves the synthesis of a 3,4-dihydroquinoline intermediate. This intermediate can then be oxidized, for example, to introduce a hydroxyl group at the C-3 position, leading to the desired 3-hydroxyquinoline (B51751). nih.gov A reported synthesis of 2-methyl-4-phenylquinolin-3-ol utilizes this approach, achieving the final product in a 36% yield from the dihydroquinolinium salt. nih.gov
N-Oxide Rearrangement: A catalyst-free, microwave-assisted reaction of 2-substituted quinoline N-oxides has been shown to produce 3-hydroxyquinolines. acs.org This transformation occurs via a 1,3-shift of the oxygen atom from the nitrogen to the C-3 position. acs.org
Functionalization via Magnesiation: Direct magnesiation of the quinoline ring using advanced reagents like TMPMgCl·LiCl can achieve regioselective functionalization. acs.org It is possible to deprotonate the C-3 position of a suitably substituted quinoline, allowing for the introduction of a functional group that could later be converted to a hydroxyl group. acs.org
Halogenation and Substitution: A common strategy for introducing nucleophiles is to first install a halogen at the desired position. Hypervalent iodine(III) reagents can be used for the highly regioselective halogenation of 4-quinolones at the C-3 position. acs.org The resulting C-3 halogenated compound could potentially undergo a nucleophilic substitution reaction to yield the 3-hydroxy derivative.
Cyclization of Pre-functionalized Substrates: The Gould-Jacobs reaction, starting with an aniline and an appropriately substituted malonic acid ester, can be used to synthesize 4-hydroxyquinoline-3-carboxylates. thieme-connect.com While this yields a C-4 hydroxyl, modifications to related cyclization precursors could potentially be designed to favor C-3 hydroxylation. For instance, the synthesis of 2-aryl-3-hydroxyquinoline-4-carboxylic acids has been achieved, demonstrating that the 3-hydroxy motif can be constructed during the ring-forming process from specialized starting materials. researchgate.net
Oxidation Reactions for 3-Hydroxyl Functionalization
The direct introduction of a hydroxyl group at the C3 position of a pre-formed quinoline ring is a challenging yet desirable transformation. Recent methodologies have focused on the oxidation of quinoline derivatives to achieve this functionalization.
One approach involves the oxidation of 3,4-dihydroquinolinium salts. These salts can be prepared from the reaction of aryldiazonium salts with alkenes in a nitrile solution. Subsequent oxidation can yield the desired 3-hydroxyquinoline. nih.gov For instance, the oxidation of certain dihydroquinolines has been shown to smoothly produce 3-hydroxyquinolines. nih.gov
Another strategy is the copper-catalyzed direct C-H hydroxylation. This method utilizes a directing group to achieve high selectivity for the ortho-position. In the context of quinolines, the nitrogen atom can direct the hydroxylation to the C8 position, but modifications of this principle could potentially be adapted for C3 functionalization under specific conditions. The proposed mechanism involves the formation of a copper complex which, after oxidation and reaction with a nucleophile (in this case, a hydroxyl source), yields the hydroxylated product. acs.org
The mild oxidation of an alcoholic side chain can also be a precursor to further functionalization. For example, 2-chloroquinolin-3-yl methanol (B129727) can be oxidized to 2-chloroquinoline-3-carbaldehyde, which can then be a starting point for introducing a hydroxyl group or other functionalities. rsc.org
| Precursor | Reagent/Catalyst | Product | Key Features |
| 3,4-Dihydroquinolinium salts | Oxidizing agent | 3-Hydroxyquinoline | Direct functionalization of a pre-formed ring system. nih.gov |
| Quinoline | Cu(OAc)₂ | 8-Hydroxyquinoline | Directing-group assisted C-H hydroxylation. acs.org |
| 2-Chloroquinolin-3-yl methanol | DEAD/ZnBr₂ | 2-Chloroquinoline-3-carbaldehyde | Precursor for further functionalization. rsc.org |
Methods for Achieving the Quinolin-3-ol Structural Motif
Several synthetic routes have been developed to construct the quinolin-3-ol core. These methods often involve the cyclization of acyclic precursors.
A notable method is the reaction of N-(2-aminobenzoyl)benzotriazoles with diketones in the presence of a base like tert-BuOK. This approach provides 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines, which are tautomers of quinolin-3-ols. nih.gov The reaction proceeds in one step and offers a straightforward route to these valuable scaffolds. nih.gov
The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes is another regioselective method for synthesizing quinolin-8-ols, which are isomers of the target compounds. This reaction proceeds via an alkylideneaminyl radical intermediate. oup.com While this specific example leads to 8-hydroxyquinolines, the underlying principle of intramolecular cyclization of functionalized anilines is a common strategy for accessing various quinoline isomers.
A more direct synthesis of 3-substituted quinolin-4-ones, which are tautomers of 3-hydroxyquinolines, can be achieved through a modification of the Niementovsky reaction. This involves the condensation of an anthranilic acid amide with a ketone, followed by cyclization induced by a strong base like LDA. mdpi.com
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| N-(2-aminobenzoyl)benzotriazoles, Diketones | tert-BuOK, Dioxane, Reflux | 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines | nih.gov |
| 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes | NaH, DDQ, Acetic Acid | Quinolin-8-ols | oup.com |
| Anthranilic acid amide, Ketone | LDA | 3-Substituted quinolin-4-ones | mdpi.com |
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry has introduced several innovative techniques to improve the synthesis of quinoline derivatives, focusing on efficiency, safety, and environmental impact.
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, scalability, and faster reaction optimization. acs.org This technology has been successfully applied to the synthesis of quinolines.
For instance, a continuous photochemical process has been developed for the synthesis of quinoline products from amino-enone substrates. researchgate.net This method utilizes a high-power LED lamp in a flow reactor, leading to higher efficiency compared to conventional light sources. researchgate.netvapourtec.com This process can be telescoped with subsequent reactions, such as hydrogenation, to produce tetrahydroquinolines. vapourtec.com
The Doebner-Miller reaction, a classic method for quinoline synthesis, has also been adapted to a continuous flow setup using continuous stirred tank reactors. This approach is particularly useful for reactions that generate solid byproducts, as it allows for continuous removal and workup. acs.org Furthermore, a continuous flow method for the synthesis of 3-cyano substituted quinolines has been developed, highlighting the safety and scalability of this technique for producing valuable building blocks. acs.org
Photochemistry provides a powerful tool for the synthesis and functionalization of quinolines under mild conditions. Visible light-mediated reactions, in particular, have gained prominence due to their environmentally friendly nature.
A visible-light-mediated C-H hydroxyalkylation of quinolines has been reported, which proceeds via a radical pathway. nih.gov This method avoids the need for external oxidants and allows for the direct functionalization of the quinoline core. nih.gov The key step involves a spin-center shift enabled by the photochemical generation of acyl radicals. nih.gov
Photochemical cyclization reactions have also been employed for the synthesis of the quinoline scaffold. For example, the condensation of 2-vinylanilines with conjugated aldehydes followed by a light-mediated cyclization can selectively yield substituted quinolines. researchgate.net This process can be translated to a flow chemistry setup for gram-scale synthesis. researchgate.net Additionally, photochemical dearomative cycloadditions of quinolines with alkenes have been studied to generate structurally complex products. nih.gov
The development of metal-free and environmentally friendly synthetic methods is a key goal in modern organic chemistry. Several such approaches have been reported for the synthesis of quinolines.
One strategy involves the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a one-carbon source. nih.govrsc.org For example, a transition-metal-free method for the construction of 3-substituted quinolines from acetophenones and anthranils has been developed, where DMSO provides a carbon atom for the quinoline backbone. nih.gov Similarly, a p-TSA·H₂O catalyzed metal-free synthesis of 4-aryl quinolines utilizes arylamine, arylacetylene, and DMSO. rsc.orgresearchgate.net
Other environmentally benign approaches include the use of reusable catalysts and greener oxidants. For example, a reusable phenalenyl-based photocatalyst can mediate the oxidative dehydrogenation of tetrahydroquinolines to quinolines using molecular oxygen as the oxidant. organic-chemistry.org Visible-light-mediated aerobic dehydrogenation using a non-toxic titanium dioxide catalyst also provides a simple and environmentally friendly method for synthesizing N-containing heterocycles like quinolines. organic-chemistry.org
Synthesis of Substituted Quinoline Precursors and Intermediates for this compound Analogs
The synthesis of analogs of this compound often requires the preparation of appropriately substituted precursors and intermediates. These precursors can then be subjected to cyclization or further functionalization to yield the desired final products.
The synthesis of substituted anilines is a crucial first step. For example, 2-alkynylanilines can be synthesized and then cyclized via electrophilic addition to form 3-substituted quinolines. nih.gov The choice of electrophile (e.g., ICl, Br₂, PhSeBr) determines the substituent at the 3-position. nih.gov
Another common precursor is the 2-aminoaryl alcohol or ketone. These can be reacted with various partners to construct the quinoline ring. For instance, a nickel-catalyzed dehydrogenative condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols provides a sustainable route to polysubstituted quinolines. organic-chemistry.org
The synthesis of quinoline-8-ol derivatives often starts with the preparation of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which then undergo intramolecular cyclization. oup.com For the synthesis of this compound specifically, a precursor such as an appropriately substituted 2-aminobenzaldehyde or 2-aminophenyl ketone could be reacted with a molecule providing the ethyl group and the remaining carbon atoms of the heterocyclic ring, for instance, through a Friedländer-type condensation. The classic Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.org
The table below summarizes some approaches to synthesizing substituted quinoline precursors.
| Precursor Type | Synthetic Approach | Resulting Intermediate | Application |
| 2-Alkynylanilines | Electrophilic cyclization | 3-Halo-, 3-seleno-, or 3-sulfur-substituted quinolines | Building blocks for further functionalization. nih.gov |
| α-2-Aminoaryl alcohols | Nickel-catalyzed dehydrogenative condensation with ketones | Polysubstituted quinolines | Access to a wide range of quinoline derivatives. organic-chemistry.org |
| 2-(3-Hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes | Intramolecular cyclization | Quinolin-8-ols | Synthesis of specific quinoline isomers. oup.com |
| 2-Aminoaryl aldehyde/ketone | Friedländer condensation with α-methylene ketones | Substituted quinolines | A classic and versatile method for quinoline synthesis. iipseries.org |
Chemical Reactivity and Functionalization of 2 Ethylquinolin 3 Ol
Reactions Involving the C-3 Hydroxyl Group
The hydrogen atom of the C-3 hydroxyl group is acidic and can be readily substituted through O-alkylation and O-acylation reactions.
O-Alkylation: This process involves the replacement of the hydroxyl proton with an alkyl group. A common method to achieve this is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. masterorganicchemistry.comlibretexts.org This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) to yield the corresponding ether. masterorganicchemistry.com For instance, benzylation of hydroxyl groups on a quinoline (B57606) scaffold has been successfully achieved using benzyl (B1604629) bromide in the presence of a base like potassium carbonate. nih.gov
O-Acylation: This reaction introduces an acyl group to the oxygen atom, forming an ester. Phenols and related compounds can react with acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base or an acid catalyst, to form phenyl esters. mdpi.comsavemyexams.com Trifluoromethanesulfonic acid has been noted as a particularly effective catalyst for acylation reactions, facilitating both C-acylation and O-acylation depending on the reaction conditions. mdpi.com
Building upon O-alkylation and O-acylation, a diverse range of derivatives can be synthesized from 2-Ethylquinolin-3-ol.
Ethers: The Williamson ether synthesis is a versatile method for preparing a wide variety of ethers. masterorganicchemistry.com The reaction is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com The general mechanism involves the SN2 attack of the quinolin-3-olate anion on the alkyl halide. masterorganicchemistry.com
Esters: Esters are typically formed by reacting the hydroxyl group with carboxylic acids or their more reactive derivatives like acyl chlorides and acid anhydrides. libretexts.org The reaction with a carboxylic acid, known as Fischer esterification, is an equilibrium process that is usually catalyzed by a strong acid. libretexts.org Using acyl chlorides or anhydrides provides a more vigorous and often irreversible pathway to ester formation. savemyexams.com
The table below summarizes typical reactions involving the C-3 hydroxyl group.
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃) | Ether (3-Alkoxy-2-ethylquinoline) |
| O-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Ester (2-Ethylquinolin-3-yl acetate) |
| Esterification | Carboxylic Acid (RCOOH), Acid Catalyst | Ester (2-Ethylquinolin-3-yl ester) |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring System
The quinoline ring system is an aromatic structure that can undergo both electrophilic and nucleophilic substitution, although the reaction conditions and outcomes are heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The mechanism for EAS involves an initial attack by the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. liu.edupressbooks.pub In this compound, the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-4 and the carbocyclic ring). mnstate.edu Conversely, the nitrogen atom in the quinoline ring is electron-withdrawing and deactivates the heterocyclic ring towards electrophilic attack. The C-2 ethyl group is a weak activating group. The interplay of these effects generally favors substitution on the carbocyclic (benzene) ring. For example, nitration of 5-chloro-8-hydroxyquinoline (B194070) using a mixture of nitric and sulfuric acids results in substitution at the 7-position (para to the hydroxyl group). nih.gov Similar regioselectivity would be expected for halogenation and sulfonation reactions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): NAS is less common for electron-rich aromatic systems and typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. byjus.comlibretexts.orgmasterorganicchemistry.com These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring. libretexts.orgwikipedia.org this compound itself is not primed for NAS. However, if a halogen were first introduced onto the ring via EAS, a subsequent NAS reaction could be possible, particularly if further activating groups like a nitro group were also present.
The table below outlines potential aromatic substitution reactions.
| Reaction Type | Reagents | Potential Product | Notes |
| Nitration (EAS) | HNO₃, H₂SO₄ | Nitro-2-ethylquinolin-3-ol | Substitution expected on the carbocyclic ring. nih.gov |
| Halogenation (EAS) | Br₂, FeBr₃ | Bromo-2-ethylquinolin-3-ol | Substitution expected on the carbocyclic ring. pressbooks.pub |
| Sulfonation (EAS) | SO₃, H₂SO₄ | 2-Ethyl-3-hydroxyquinoline-sulfonic acid | Substitution expected on the carbocyclic ring. masterorganicchemistry.com |
| Friedel-Crafts Acylation (EAS) | RCOCl, AlCl₃ | Acyl-2-ethylquinolin-3-ol | The hydroxyl group may interfere with the Lewis acid catalyst. savemyexams.com |
| Nucleophilic Substitution (NAS) | Nucleophile (e.g., RO⁻, RNH₂) | (Requires pre-functionalization) | Requires a leaving group and electron-withdrawing groups on the ring. libretexts.org |
Transformations and Functionalization of the C-2 Ethyl Side Chain
The ethyl group at the C-2 position is not merely a passive substituent; its alpha-carbon is activated by the adjacent nitrogen atom of the quinoline ring, making it a site for functionalization.
The C-H bonds on the methylene (B1212753) group (-CH₂-) of the ethyl substituent are acidic due to the electron-withdrawing effect of the quinoline ring nitrogen. This allows for deprotonation to form a carbanion, which can then react with various electrophiles. This reactivity is analogous to that of 2-methylquinoline (B7769805) derivatives, which can be readily converted into an enamine tautomer, facilitating reactions such as condensations with aldehydes. researchgate.net This C(sp³)–H functionalization is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netchim.it Such strategies can be used to introduce a variety of functional groups at the alpha-position of the ethyl side chain. nih.govnih.gov
The ethyl group can undergo both oxidation and reduction, leading to different functional groups.
Oxidative Modifications: Alkyl side chains on aromatic rings can be oxidized under strong conditions. Reagents like potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl group to a carboxylic acid. mnstate.edu In the case of this compound, controlled oxidation could potentially convert the ethyl group into an acetyl group (2-acetylquinolin-3-ol) or, with more vigorous oxidation, into a carboxyl group (3-hydroxyquinoline-2-carboxylic acid). The oxidation of 2-methylquinoline derivatives to their corresponding carboxylic acids is a known transformation.
Reductive Modifications: The ethyl group itself is a saturated alkyl chain and is therefore unreactive towards typical chemical reduction. However, the aromatic quinoline ring can be reduced under certain conditions, for example, through catalytic hydrogenation, to yield tetrahydroquinoline derivatives. The ethyl group would remain intact during this process.
The table below details potential transformations of the C-2 ethyl side chain.
| Reaction Type | Reagents | Potential Product |
| Alpha-Functionalization | 1. Base (e.g., LDA) 2. Electrophile (e.g., R-X, RCHO) | Alpha-substituted ethyl derivative |
| Oxidation | KMnO₄, heat | 3-Hydroxyquinoline-2-carboxylic acid |
| Ring Reduction | H₂, Pd/C | 2-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol |
Catalytic Functionalization Reactions (e.g., C-H Activation, Cross-Coupling)
The functionalization of heterocyclic compounds like this compound is a significant area of research in organic synthesis, providing pathways to novel molecules with potential applications in various fields. Catalytic methods, particularly those involving C-H activation and cross-coupling reactions, are powerful tools for modifying the quinoline scaffold.
C-H Activation:
Carbon-hydrogen (C-H) bond activation is a strategy that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering an atom-economical approach to molecular diversification. mt.com This process is typically catalyzed by transition metals such as palladium, rhodium, iridium, and ruthenium. mt.com The development of catalysts for C-H activation spans various transition metals, with the oxidation state, associated ligands, and electron availability defining the mechanistic pathways. mt.com While specific studies on the C-H activation of this compound are not extensively detailed in the provided results, the principles of C-H activation on related azaarenes provide a foundational understanding. For instance, the functionalization of benzylic sp³ C-H bonds in 2-methylazaarenes has been achieved, which is relevant to the ethyl group of this compound. researchgate.net
The mechanisms for C-H activation are diverse and include:
Oxidative Addition: A metal center inserts into a C-H bond, leading to a change in its oxidation state. mt.com
σ-Bond Metathesis: This pathway is common for early transition metals and proceeds through a four-membered metallacyclic transition state without a change in the metal's oxidation state. scielo.br
Electrophilic Activation: Often observed with electron-deficient late-stage transition metals. scielo.br
The presence of a directing group on the substrate can facilitate the insertion of a metal catalyst into a specific aromatic C-H bond. beilstein-journals.org For quinoline derivatives, the nitrogen atom can act as a directing group, guiding the catalyst to functionalize the C-H bond at the C8 position. The hydroxyl group at the C3 position of this compound could also influence the regioselectivity of C-H activation.
Cross-Coupling Reactions:
Cross-coupling reactions are transition-metal-catalyzed transformations that form new bonds, most commonly carbon-carbon or carbon-heteroatom bonds, by joining two different molecular fragments. sigmaaldrich.comwikipedia.org These reactions are fundamental in modern organic synthesis. sigmaaldrich.com Common types of cross-coupling reactions include Suzuki-Miyaura, Heck, Negishi, Stille, and Sonogashira couplings, often catalyzed by palladium or nickel complexes. sigmaaldrich.com
For a molecule like this compound, cross-coupling reactions could be employed in several ways. The hydroxyl group at the C3 position can be converted into a triflate or halide, which can then participate as an electrophilic partner in various cross-coupling reactions. Alternatively, C-H activation could precede the cross-coupling step, allowing for the direct arylation, alkylation, or amination of the quinoline core. scielo.br
Recent advancements have seen the combination of visible-light photoredox catalysis with transition metal catalysis, particularly with nickel, to facilitate a variety of C(sp²)-C(sp³) cross-coupling reactions. tcichemicals.com These methods can utilize alkyl halides, alkyl carboxylic acids, or alkyl amines as coupling partners. tcichemicals.com
| Catalytic Reaction Type | General Reactants | Catalyst/Reagents | Potential Application on this compound |
| C-H Arylation | Arene, Aryl Halide | Pd, Ru, or other transition metals | Direct functionalization of the quinoline core or the ethyl group. |
| Suzuki-Miyaura Coupling | Organoboron compound, Organic Halide | Palladium catalyst, Base | Coupling at a pre-functionalized position (e.g., C3-OTf). |
| Heck Coupling | Alkene, Organic Halide | Palladium catalyst, Base | Introduction of an alkenyl group. |
| Sonogashira Coupling | Terminal Alkyne, Organic Halide | Palladium and Copper catalysts, Base | Introduction of an alkynyl group. nih.gov |
| Reductive Cross-Electrophile Coupling | Aryl Halide, Alkyl Halide | Nickel catalyst, Reductant, Photoredox catalyst | Introduction of alkyl groups onto the quinoline ring. tcichemicals.com |
Ring-Opening and Rearrangement Pathways of the Quinoline Core
The quinoline ring system is generally stable; however, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations can lead to the formation of diverse and structurally complex molecules.
Ring-Opening:
Rearrangement Pathways:
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. Pericyclic reactions, such as the Claisen and Cope rearrangements, are well-known examples that proceed through a cyclic transition state. masterorganicchemistry.com
Claisen Rearrangement: This rearrangement typically involves an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. While not directly applicable to this compound in its ground state, derivatives of the hydroxyl group could potentially be designed to undergo such rearrangements. For example, conversion of the hydroxyl group to an allyl ether could set the stage for a Claisen rearrangement.
Cope Rearrangement: This reaction involves the thermal rearrangement of a 1,5-diene. masterorganicchemistry.com Similar to the Claisen rearrangement, derivatization of this compound would be necessary to create a suitable substrate for a Cope rearrangement.
Tandem Cyclization-Rearrangement: More complex transformations, such as microwave-assisted tandem 6-exo dig cyclization-rearrangement sequences, have been used to create cyclooctanoid ring systems from appropriately substituted 5-alkyn-1-ol systems. researchgate.net This highlights the potential for developing novel rearrangement pathways for functionalized quinolines.
It is important to note that the specific conditions required for ring-opening or rearrangement are highly dependent on the substrate and the desired product.
Formation of Coordination Complexes and Metal-Organic Frameworks with this compound
The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in this compound are potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of coordination complexes and, potentially, as a building block for Metal-Organic Frameworks (MOFs). berkeley.edumdpi.com
Coordination Complexes:
Coordination complexes consist of a central metal atom or ion bonded to one or more ligands. berkeley.edu this compound can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring. The specific geometry and properties of the resulting complex will depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
The formation of such complexes can significantly alter the physical and chemical properties of both the metal ion and the this compound ligand, leading to applications in areas such as catalysis, materials science, and sensing.
Metal-Organic Frameworks (MOFs):
MOFs are a class of crystalline materials composed of metal ions or clusters connected by organic ligands (linkers) to form one-, two-, or three-dimensional porous structures. mdpi.comlibretexts.orgmdpi.com The ability to tune the pore size, shape, and functionality of MOFs by varying the metal and linker has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis.
For this compound to be an effective linker in a MOF, it would likely need to be further functionalized with additional coordinating groups, such as carboxylates, to enable the formation of an extended network. berkeley.edu The directionality of the coordination bonds is crucial in determining the final topology of the MOF. nih.gov For example, linking square planar metal centers can produce 2D networks, while octahedral metal centers can lead to 3D frameworks. libretexts.org
Spectroscopic Characterization and Elucidation of 2 Ethylquinolin 3 Ol Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. drugbank.comhuji.ac.il
One-dimensional NMR spectra map the chemical shifts of protons and carbons, revealing the different electronic environments within the molecule.
¹H NMR: The proton NMR spectrum of 2-Ethylquinolin-3-ol is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the protons of the ethyl group, and the hydroxyl proton. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic signature of an ethyl group coupled to a non-proton-bearing atom. The hydroxyl (-OH) proton signal can appear over a wide chemical shift range and is often broad.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbons of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the hydroxyl group (C3) and the carbon attached to the ethyl group (C2) being significantly influenced by these substituents. The ethyl group carbons would appear in the upfield region (δ 10-30 ppm).
Predicted NMR Data for this compound
The following table presents predicted chemical shift values based on standard NMR principles and data from similar quinoline structures. researchgate.netsigmaaldrich.comrsc.orgwashington.edumdpi.comsigmaaldrich.com
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |
| Atom | Chemical Shift (ppm) | Atom |
| H4 | ~7.3 | C2 |
| H5 | ~7.8 | C3 |
| H6 | ~7.5 | C4 |
| H7 | ~7.6 | C4a |
| H8 | ~8.0 | C5 |
| -CH₂- | ~2.9 (quartet) | C6 |
| -CH₃ | ~1.4 (triplet) | C7 |
| -OH | ~9.5 (broad) | C8 |
| C8a | ||
| -CH₂- | ||
| -CH₃ |
Note: Predicted values can vary based on solvent and experimental conditions.
2D NMR experiments provide crucial information about how atoms are connected, resolving ambiguities that may remain after analyzing 1D spectra. iosrjournals.orgslideshare.netlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. huji.ac.il For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity. Correlations would also be expected between adjacent aromatic protons (e.g., H5-H6, H6-H7, H7-H8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. libretexts.org It is invaluable for assigning carbon signals. For instance, the proton signal at ~2.9 ppm would show a cross-peak to the carbon signal at ~25 ppm, assigning them as the -CH₂- group. Similarly, each aromatic proton would be linked to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nationalmaglab.org This is critical for piecing together the molecular skeleton. Expected correlations for this compound would include:
The methyl protons (~1.4 ppm) correlating to the methylene carbon (~25 ppm) and the C2 carbon of the quinoline ring.
The methylene protons (~2.9 ppm) correlating to the methyl carbon (~14 ppm) and the C2 and C3 carbons.
The H4 proton correlating to C2, C3, and C4a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of their bonding connectivity. slideshare.net For this compound, a NOESY spectrum could show a correlation between the H8 proton and the H4 proton, depending on the exact conformation, and between the protons of the ethyl group and the H4 proton.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues through fragmentation analysis. chemguide.co.uk
HRMS measures molecular masses with very high precision (typically to four or more decimal places). mdpi.com This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₁₁NO.
Calculated Monoisotopic Mass: 173.0841 g/mol
An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition. epfl.ch
In mass spectrometry, the molecular ion (M⁺˙) can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that helps to identify the molecule's structure. For this compound, key fragmentation pathways would involve the stable quinoline core and the attached functional groups. libretexts.orgsavemyexams.comlibretexts.orgsavemyexams.com
Expected fragmentations include:
Loss of an ethyl radical ([M-29]⁺): Cleavage of the bond between the quinoline ring and the ethyl group is a likely event, resulting in a prominent peak at m/z 144.
Loss of a methyl radical ([M-15]⁺): Alpha-cleavage within the ethyl group could lead to the loss of a methyl radical, forming an ion at m/z 158.
Loss of water ([M-18]⁺˙): Alcohols can undergo dehydration, although this might be less favorable for a phenolic hydroxyl group. savemyexams.com
Ring fragmentation: The stable quinoline ring itself can fragment, often through the loss of molecules like HCN, leading to a complex pattern in the lower mass region.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Notes |
| 173 | [C₁₁H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 158 | [M - CH₃]⁺ | Loss of a methyl radical |
| 145 | [M - C₂H₄]⁺˙ | McLafferty-type rearrangement |
| 144 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 116 | [C₉H₆N]⁺ | Subsequent fragmentation of the ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. pg.edu.plhoriba.com The absorption of specific frequencies of light corresponds to the vibrations of specific chemical bonds, allowing for the identification of functional groups. libretexts.orgspecac.comsavemyexams.com
For this compound, the key functional groups are the hydroxyl group, the aromatic quinoline system, and the aliphatic ethyl group.
O-H Stretch: A strong and characteristically broad absorption band is expected in the IR spectrum between 3200-3550 cm⁻¹ due to hydrogen bonding of the hydroxyl groups. specac.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring will produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. specac.com
C-O Stretch: A strong C-O stretching band for the phenol-like hydroxyl group is expected in the 1200-1260 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of peaks, including C-H bending and other skeletal vibrations, that are unique to the molecule, serving as a "fingerprint" for identification. savemyexams.com
Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds and would be effective for analyzing the C=C vibrations of the quinoline ring system. spectroscopyonline.comresearchgate.netrsc.orgnih.gov
Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |
| 3550 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Aliphatic (Ethyl) | Medium |
| 1650 - 1450 | C=C / C=N Stretch | Aromatic Ring | Medium to Strong, Sharp |
| ~1260 | C-O Stretch | Phenolic C-O | Strong |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. lkouniv.ac.in The nature of these transitions provides valuable information about the molecule's structure and electronic makeup. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. cutm.ac.inup.ac.za
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. cutm.ac.in These transitions are typically intense and are characteristic of systems with conjugated double bonds, such as the quinoline ring. cutm.ac.invscht.cz The n → π* transitions, which are generally less intense, involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atoms, to a π* anti-bonding orbital. cutm.ac.in
The photophysical properties of this compound, including its absorption and emission characteristics, are dictated by these electronic transitions. The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are influenced by the molecular structure and the solvent environment. lkouniv.ac.in For instance, the presence of the ethyl and hydroxyl groups on the quinoline ring can cause shifts in the absorption bands compared to the parent quinoline molecule. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), can provide further insights into the electronic effects of the substituents. lkouniv.ac.invscht.cz
The photophysical behavior of related heterocyclic systems has been studied, revealing that fluorescence properties are often linked to ligand-centered transitions. mdpi.com The emission spectra, quantum yields, and fluorescence lifetimes are important parameters that characterize the de-excitation processes of the molecule and are influenced by factors such as structural rigidity and the nature of the excited states. mdpi.commdpi.com
Table 1: Typical Electronic Transitions in Aromatic Heterocycles
| Transition Type | Description | Typical Wavelength Range (nm) | Relative Intensity |
| π → π | Excitation of an electron from a pi bonding to a pi anti-bonding orbital. cutm.ac.in | 200-400 | High |
| n → π | Excitation of an electron from a non-bonding to a pi anti-bonding orbital. cutm.ac.in | 270-350 | Low to Moderate |
| n → σ | Excitation of an electron from a non-bonding to a sigma anti-bonding orbital. cutm.ac.in | <200 | Low |
| σ → σ | Excitation of an electron from a sigma bonding to a sigma anti-bonding orbital. lkouniv.ac.in | <200 | High |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govlibretexts.org The pattern of diffracted beams provides information about the electron density distribution within the crystal, from which the positions of individual atoms and the bonds between them can be deduced. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would reveal critical details about its solid-state architecture. This includes the precise bond lengths and angles of the quinoline ring system and the attached ethyl and hydroxyl groups. mdpi.com Furthermore, it would elucidate the conformation of the molecule, which describes the spatial arrangement of its atoms. mdpi.com In the solid state, molecules often adopt a fixed conformation due to packing forces and intermolecular interactions. mdpi.com
The crystallographic data would also provide insights into the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the quinoline ring. mdpi.com The way molecules pack in the crystal can influence the physical properties of the solid. The unit cell dimensions (a, b, c) and angles (α, β, γ) define the repeating unit of the crystal. nih.gov
Table 2: Key Information Obtained from X-ray Crystallography
| Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths and angles of the smallest repeating unit of the crystal lattice. nih.gov | Defines the crystal system and overall packing. |
| Bond Lengths | The distances between the nuclei of two bonded atoms. mdpi.com | Provides information on bond order and strength. |
| Bond Angles | The angles formed between three connected atoms. mdpi.com | Determines the local geometry around an atom. |
| Torsion Angles | The dihedral angles that describe the rotation around a chemical bond. | Defines the overall conformation of the molecule. |
| Intermolecular Interactions | Non-covalent interactions between molecules, such as hydrogen bonds and van der Waals forces. mdpi.com | Explains the stability and packing of the crystal structure. |
Advanced Spectroscopic Methods for Tautomeric Analysis and Isomer Identification
This compound has the potential to exist in different isomeric forms, including constitutional isomers and tautomers. mdpi.comsaskoer.cawikipedia.org Advanced spectroscopic techniques are crucial for identifying and characterizing these different forms.
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. numberanalytics.com For this compound, keto-enol tautomerism is possible, where the enol form (this compound) can exist in equilibrium with its keto tautomer (2-ethylquinoline-3(4H)-one). The position of this equilibrium can be influenced by factors such as solvent polarity. mdpi.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy can be used to study this phenomenon. mdpi.comnumberanalytics.comresearchgate.net For example, changes in the UV-Vis absorption spectrum in different solvents can indicate a shift in the tautomeric equilibrium. mdpi.com
The identification of different isomers, which have the same molecular formula but different arrangements of atoms, is another important aspect. saskoer.cawikipedia.org While this compound specifies the connectivity, other isomers like 6-ethylquinolin-3-ol (B13248957) exist. moldb.com Spectroscopic techniques, particularly NMR and mass spectrometry, are instrumental in distinguishing between such isomers. mdpi.com In cases where stereoisomers exist (molecules with the same connectivity but different spatial arrangements), techniques that can determine the absolute configuration, such as the assignment of R and S configurations at stereocenters, may be necessary. saskoer.cayoutube.com
Advanced methods like two-dimensional NMR (2D-NMR) can provide detailed information about the connectivity and spatial relationships between atoms, aiding in the unambiguous identification of isomers. researchgate.net Ultrafast UV-Vis spectroscopy can be employed to study the dynamics of tautomerization on very short timescales. numberanalytics.com
Table 3: Spectroscopic Techniques for Isomer and Tautomer Analysis
| Technique | Application | Information Provided |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Tautomer and isomer identification. mdpi.comresearchgate.net | Chemical shifts, coupling constants, and through-space correlations provide detailed structural information. researchgate.net |
| UV-Vis Spectroscopy | Tautomeric equilibrium studies. mdpi.comnumberanalytics.com | Changes in absorption spectra with solvent polarity can indicate the presence of different tautomers. mdpi.com |
| Mass Spectrometry | Isomer differentiation. mdpi.com | Fragmentation patterns can be unique to specific isomers. mdpi.com |
| Infrared (IR) Spectroscopy | Tautomer identification. mdpi.com | Presence of characteristic functional group vibrations (e.g., C=O vs. O-H) can distinguish between keto and enol forms. mdpi.com |
| Ultrafast Spectroscopy | Studying tautomerization dynamics. numberanalytics.com | Provides insights into the timescale of interconversion between tautomers. numberanalytics.com |
Theoretical and Computational Chemistry Studies on 2 Ethylquinolin 3 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. calvin.edu It is widely employed to predict molecular properties and has become a vital tool in chemical research.
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 2-ethylquinolin-3-ol, this involves optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis of the ethyl group attached to the quinoline (B57606) ring is crucial. Rotation around the C-C single bond of the ethyl group can lead to different conformers with varying energies. DFT calculations can map the potential energy surface as a function of this rotation, identifying the most stable conformer (the global minimum) and any other local minima. This analysis is critical as the molecular conformation can significantly influence its chemical reactivity and biological activity.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gap, Electron Density Distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comsapub.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov
For this compound, the distribution of electron density in the HOMO and LUMO can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized primarily on the electron-rich phenol-like ring and the nitrogen atom, while the LUMO would be distributed over the quinoline ring system.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This data is illustrative and not derived from specific experimental or published computational results.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.87 |
| LUMO Energy | -1.24 |
Analysis of Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This analysis provides a more detailed picture of reactivity than FMO theory alone. For this compound, these calculations can predict which specific atoms are most likely to participate in chemical reactions.
Table 2: Hypothetical Global Reactivity Descriptors for this compound This data is illustrative and not derived from specific experimental or published computational results.
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.555 |
| Chemical Hardness (η) | 2.315 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.
For this compound, MD simulations can be used to study its dynamic behavior, such as conformational changes and interactions with its environment. A particularly important application of MD is the study of solvent effects. The presence of a solvent can significantly influence the conformation, stability, and reactivity of a molecule. By performing MD simulations of this compound in a box of explicit solvent molecules (e.g., water), it is possible to obtain a realistic picture of how the solvent affects its properties. nih.govresearchgate.net
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.govrsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For reactions involving this compound, such as electrophilic substitution or oxidation, quantum chemical calculations can be used to:
Propose a plausible reaction mechanism.
Calculate the activation energies for different possible pathways.
Determine the structure of the transition states.
Predict the regioselectivity and stereoselectivity of the reaction.
This information is crucial for understanding and controlling the outcome of chemical reactions. researchgate.netdntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity or Biological Interaction Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. nih.govresearchgate.net QSAR models are built by correlating a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured activities for a series of related compounds.
Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds. nih.gov In the context of this compound, a QSAR study could be performed on a series of substituted quinolinol derivatives to develop a model that predicts their biological activity (e.g., as enzyme inhibitors or receptor ligands). The molecular descriptors for these models can be calculated using quantum chemical methods. researchgate.net Such models can guide the design of new quinolinol derivatives with improved potency.
Molecular Docking Simulations for Ligand-Target Recognition and Binding Modes (e.g., enzyme active sites, DNA intercalation sites)
As of the latest available research, specific molecular docking studies focusing exclusively on this compound are not present in the publicly accessible scientific literature. Computational investigations involving molecular docking are crucial for elucidating the potential interactions between a small molecule, such as this compound, and biological macromolecules like proteins and nucleic acids. These simulations provide valuable insights into the binding affinities and specific binding modes, which are fundamental for understanding the compound's potential pharmacological activity.
While direct studies on this compound are unavailable, research on structurally related quinoline derivatives provides a framework for understanding how this compound might interact with biological targets. For instance, computational studies on other quinoline compounds have explored their potential as inhibitors of various enzymes or as DNA intercalating agents. These studies typically involve the following:
Target Identification and Preparation: A specific protein or DNA structure, often obtained from the Protein Data Bank (PDB), is selected as the target. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.
Ligand Preparation: The three-dimensional structure of the ligand, in this case, this compound, would be generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand is placed into the defined binding site of the target macromolecule in various orientations and conformations. The software then calculates the binding energy for each pose, predicting the most favorable binding mode.
Analysis of Interactions: The results are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein or the base pairs of DNA.
Although no specific data tables for this compound can be presented, the following tables illustrate the type of data that would be generated from such molecular docking simulations, based on studies of analogous compounds.
Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Enzyme Target
| Parameter | Value |
| Target Enzyme | [Example: Cyclooxygenase-2 (COX-2)] |
| PDB ID | [Example: 5KIR] |
| Binding Affinity (kcal/mol) | [Data not available] |
| Interacting Residues | [Data not available] |
| Types of Interactions | [Data not available] |
Table 2: Hypothetical Molecular Docking Results of this compound with a DNA Duplex
| Parameter | Value |
| DNA Sequence | [Example: d(CGCGAATTCGCG)2] |
| PDB ID | [Example: 1BNA] |
| Binding Mode | [Data not available, e.g., Intercalation/Groove Binding] |
| Binding Affinity (kcal/mol) | [Data not available] |
| Interacting Bases | [Data not available] |
| Types of Interactions | [Data not available] |
The absence of specific computational studies on this compound highlights a research gap. Future in silico investigations would be invaluable in predicting its potential biological targets and mechanism of action, thereby guiding further experimental studies.
Applications of 2 Ethylquinolin 3 Ol in Chemical Synthesis and Advanced Materials Science
Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry
2-Ethylquinolin-3-ol serves as a crucial synthetic intermediate and building block in organic chemistry, enabling the construction of more complex molecular architectures. sigmaaldrich.comrsc.org The term "building block" in organic synthesis refers to a molecule with functional groups that allow it to be readily incorporated into a larger structure. sigmaaldrich.com The hydroxyl and quinoline (B57606) nitrogen functionalities of this compound provide reactive sites for a variety of chemical transformations.
The synthesis of quinoline derivatives often involves well-established named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgresearchgate.net These methods typically utilize anilines and α,β-unsaturated carbonyl compounds or their equivalents. The presence of the ethyl group at the 2-position and the hydroxyl group at the 3-position suggests that this compound itself can be synthesized through modifications of these classical methods or can serve as a starting material for further derivatization. For instance, the hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, thereby expanding its synthetic utility. The quinoline nitrogen can be quaternized or oxidized, offering additional pathways for molecular elaboration.
The strategic placement of the ethyl and hydroxyl groups influences the electronic properties and reactivity of the quinoline ring system, making it a valuable precursor for creating libraries of substituted quinolines for various screening purposes. A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to create the final products of a chemical reaction. nih.gov The ability to functionalize both the hydroxyl group and the quinoline core makes this compound a powerful intermediate for accessing a diverse range of chemical structures. googleapis.comnih.gov
Integration into Functional Materials
The unique photophysical and electronic properties of the quinoline ring system make this compound and its derivatives attractive candidates for incorporation into functional materials.
Precursors for Polymeric Materials
The hydroxyl group of this compound provides a convenient handle for its incorporation into polymeric structures. Through esterification or etherification with suitable difunctional monomers, it can be integrated into polyesters or polyethers. The resulting polymers would possess the inherent properties of the quinoline moiety, such as thermal stability and potential for fluorescence. The incorporation of such heterocyclic units can significantly influence the mechanical, thermal, and optical properties of the final polymeric material. For example, polymers containing quinoline units have been investigated for applications requiring high thermal stability and specific optical characteristics. Research has been conducted on the synthesis of various polymeric materials, including polyethylenes and polyesters. researchgate.net
Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications
Quinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs). wikipedia.org Tris(8-hydroxyquinolinato)aluminum (Alq3) is a classic example of a quinoline-based compound used as an electron transport and emissive material in OLEDs. bibliotekanauki.pl The electroluminescent properties of organic materials are fundamental to the operation of OLEDs. researchgate.netresearchgate.net this compound, with its quinoline core, is a potential candidate for developing new materials for OLEDs.
The hydroxyl group can be used to chelate with metal ions, similar to 8-hydroxyquinoline, to form metal complexes with desirable photoluminescent properties. The ethyl group can be used to tune the solubility and film-forming properties of these materials, which are crucial for device fabrication. The emission color of the resulting material can be modulated by introducing different substituents on the quinoline ring or by varying the metal center. The development of new host and dopant materials is a key area of research in OLED technology, and this compound offers a platform for designing such materials.
Development of Fluorescent Probes and Chemical Sensors
The fluorescent nature of the quinoline ring system makes it an excellent fluorophore for the development of chemical sensors. mdpi.comnih.gov Fluorescent probes are molecules that exhibit a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte. researchgate.netnih.gov This change allows for the detection and quantification of the analyte.
The hydroxyl group of this compound can act as a recognition site for various analytes, including metal ions and anions. Upon binding of the analyte to the hydroxyl group, the electronic structure of the quinoline fluorophore can be perturbed, leading to a change in its fluorescence emission. For example, chelation of a metal ion could lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching. The selectivity of the sensor can be tuned by modifying the structure of the quinoline ring and by introducing other coordinating groups. The development of fluorescent probes for the detection of environmentally and biologically important species is an active area of research. rsc.org
Surface Functionalization and Nanomaterial Hybridization
The functional groups on this compound allow for its attachment to the surface of various materials, including nanoparticles, a process known as surface functionalization. beilstein-journals.orgnih.govrsc.org This modification can impart new properties to the material or improve its compatibility with other components in a composite system.
For instance, this compound can be grafted onto the surface of inorganic nanoparticles, such as gold or silica (B1680970) nanoparticles, through the formation of covalent bonds via its hydroxyl group. mdpi.commdpi.com This can enhance the dispersibility of the nanoparticles in organic solvents or polymeric matrices. Furthermore, the quinoline moiety can introduce specific functionalities, such as fluorescence or metal-binding capabilities, to the nanoparticle surface. The hybridization of organic molecules with nanomaterials is a rapidly growing field with applications in catalysis, sensing, and biomedical imaging.
Applications in Catalysis and Ligand Design for Metal Complexes
The nitrogen atom in the quinoline ring of this compound can act as a ligand to coordinate with metal centers, forming metal complexes. nih.govosti.gov These complexes can have applications in catalysis, where the metal center acts as the active site and the ligand environment influences its reactivity and selectivity. nsf.govnih.gov
By modifying the substituents on the quinoline ring, the steric and electronic properties of the ligand can be fine-tuned to optimize the performance of the catalyst for a specific chemical transformation. The hydroxyl group can also participate in the catalytic cycle, for example, by acting as a proton shuttle or by coordinating to the metal center as a hemilabile ligand. The design of new ligands is crucial for the development of novel and efficient catalysts for a wide range of organic reactions. researchgate.net
Below is a table summarizing the key applications of this compound discussed in this article:
| Application Area | Specific Role of this compound | Key Functional Groups Involved | Potential Outcomes |
| Chemical Synthesis | Versatile synthetic intermediate and building block | Hydroxyl group, Quinoline nitrogen | Access to complex quinoline derivatives and diverse molecular architectures. |
| Advanced Materials | Precursor for polymeric materials | Hydroxyl group | Polymers with enhanced thermal stability and specific optical properties. |
| Component in OLEDs and optoelectronics | Quinoline core, Hydroxyl group | Development of new host and emissive materials for energy-efficient displays and lighting. | |
| Sensing | Core structure for fluorescent probes and chemical sensors | Quinoline fluorophore, Hydroxyl recognition site | Selective and sensitive detection of metal ions and other analytes. |
| Nanotechnology | Surface functionalization agent for nanomaterials | Hydroxyl group | Improved dispersibility and functionality of nanoparticles for various applications. |
| Catalysis | Ligand for the design of metal complexes | Quinoline nitrogen, Hydroxyl group | Development of efficient and selective catalysts for organic transformations. |
Biological Mechanistic Studies of 2 Ethylquinolin 3 Ol in Vitro Focus
Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)
The interaction of small molecules with biological macromolecules is a cornerstone of understanding their potential therapeutic or toxic effects. For 2-Ethylquinolin-3-ol, these interactions are primarily non-covalent and can occur with nucleic acids and proteins, influencing their structure and function.
Intercalation and Binding Modes with Nucleic Acids
Small molecules can interact with DNA through several mechanisms, including groove binding, intercalation, and electrostatic interactions. heraldopenaccess.us Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. atdbio.com This mode of binding typically requires a flat, aromatic or heteroaromatic structure. atdbio.com Quinoline (B57606) derivatives, due to their planar nature, are known to be potential DNA intercalators. rsc.org The binding of a molecule via intercalation can lead to structural changes in the DNA, such as lengthening and unwinding of the helix. umich.edu These structural alterations can interfere with crucial cellular processes like DNA replication and transcription. heraldopenaccess.us
The interaction of quinoline derivatives with DNA can be studied using various techniques. Fluorescence spectroscopy, often in competition with known intercalating agents like ethidium (B1194527) bromide, is a common method. heraldopenaccess.us A decrease in the fluorescence of an ethidium bromide-DNA complex upon the addition of a test compound suggests competitive binding and potential intercalation. heraldopenaccess.us Nuclear Magnetic Resonance (NMR) and UV-visible spectroscopy can also provide evidence of intercalation by showing changes in the spectral properties of the molecule upon binding to DNA. rsc.orgumich.edu
While direct studies on this compound are not extensively available in the provided search results, the general principles of quinoline-DNA interactions suggest that it could potentially interact with nucleic acids. The planar quinoline core is a key structural feature that facilitates such interactions. The nature and position of substituents on the quinoline ring can influence the binding affinity and mode. For instance, positively charged side chains can enhance binding to the negatively charged DNA backbone. rsc.org
Table 1: General Mechanisms of Small Molecule-Nucleic Acid Interaction
| Binding Mode | Description | Structural Requirements for Small Molecule |
| Intercalation | Insertion between DNA base pairs. | Planar, aromatic/heteroaromatic system. |
| Groove Binding | Fitting into the minor or major grooves of the DNA helix. | Molecules with rotational freedom to fit the groove's curvature. |
| Electrostatic Interaction | Non-specific attraction to the negatively charged phosphate (B84403) backbone. | Positively charged moieties. |
This table provides a general overview of interaction modes and is not specific to this compound due to a lack of direct experimental data in the search results.
Enzyme Inhibition Mechanisms and Kinetics
Enzyme inhibitors are molecules that decrease the activity of an enzyme. ucl.ac.uk They can be classified as reversible or irreversible. ucl.ac.uk Understanding the mechanism and kinetics of enzyme inhibition is crucial in drug discovery and for elucidating the biological effects of a compound.
Investigation of Reversible Inhibition (Competitive, Non-Competitive, Uncompetitive, Mixed-Type)
Reversible inhibitors bind to enzymes through non-covalent interactions and can be removed, restoring enzyme activity. ucl.ac.uk There are several types of reversible inhibition, distinguished by how the inhibitor interacts with the enzyme and its substrate. sci-hub.se
Competitive Inhibition: The inhibitor has a similar structure to the substrate and competes for the same active site. knyamed.com This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk Kinetically, competitive inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). knyamed.comyoutube.com
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). knyamed.com This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. knyamed.com In pure non-competitive inhibition, the Vmax is decreased, while the Km remains unchanged. knyamed.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. sigmaaldrich.com This type of inhibition is more effective at higher substrate concentrations. Kinetically, both Vmax and Km are decreased. sigmaaldrich.com
Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This results in changes to both Vmax and Km. nih.gov
Table 2: Characteristics of Reversible Enzyme Inhibition Types
| Inhibition Type | Inhibitor Binding Site | Effect on Km | Effect on Vmax |
| Competitive | Active site | Increases | No change |
| Non-Competitive | Allosteric site (binds to E and ES) | No change (pure) | Decreases |
| Uncompetitive | Allosteric site (binds only to ES) | Decreases | Decreases |
| Mixed | Allosteric site (binds to E and ES with different affinities) | Varies | Decreases |
This table summarizes the general characteristics of reversible inhibition types. Specific kinetic data for this compound is not available in the provided search results.
Allosteric Modulation and Conformational Effects on Enzyme Activity
Allosteric modulation occurs when the binding of a molecule (an allosteric modulator) to a site on an enzyme other than the active site (an allosteric site) alters the enzyme's activity. wikipedia.org This regulation is a key mechanism for controlling metabolic pathways. upcollege.ac.in Allosteric modulators can be either activators, which enhance enzyme activity, or inhibitors, which decrease it. doubtnut.com
The binding of an allosteric modulator induces a conformational change in the enzyme. doubtnut.com This change in shape is transmitted from the allosteric site to the active site, affecting the enzyme's affinity for its substrate and/or its catalytic efficiency. nih.gov Allosteric enzymes often exhibit sigmoidal kinetics rather than the hyperbolic kinetics described by the Michaelis-Menten model, reflecting cooperativity in substrate binding. sigmaaldrich.com
Conformational flexibility is intrinsic to enzyme function. nih.gov Even in the absence of allosteric modulators, enzymes undergo dynamic conformational changes during the catalytic cycle. purdue.edu Substrate binding itself can induce conformational changes that are essential for catalysis, properly positioning catalytic residues and stabilizing the transition state. purdue.eduwustl.edu These conformational shifts are critical for the enzyme's efficiency and specificity. rsc.org
Although the general principles of allostery and conformational changes are well-established, there is no specific information in the provided search results to indicate that this compound functions as an allosteric modulator or to describe its specific conformational effects on any particular enzyme.
Cellular Target Engagement Studies (In Vitro, Molecular Level)
Cellular target engagement studies are crucial for confirming that a potential drug molecule physically interacts with its intended protein target within a cellular environment. promegaconnections.com This is a critical step to validate that the compound's observed biological effect is a direct result of binding to the target. researchgate.net Several techniques are employed for this purpose.
One prominent method is the Cellular Thermal Shift Assay (CETSA®) . This assay is based on the principle that when a ligand binds to a protein, the resulting complex is often more resistant to thermal denaturation. nih.gov In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified. nih.govunivr.it An increase in the protein's melting temperature in the presence of the compound indicates target engagement. nih.gov This method is advantageous as it can be used in living cells and tissues without modifying the compound or the protein. researchgate.netunivr.it Data can be presented as melt curves (protein abundance vs. temperature) or as isothermal dose-response curves at a fixed temperature to determine potency. nih.gov
Another advanced method is the NanoBRET™ Target Engagement (TE) Assay . This technique measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). promegaconnections.com It involves a target protein tagged with NanoLuc® luciferase and a fluorescent tracer that binds to the target's active site. When an unlabeled test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal, which can be measured to quantify target engagement. promegaconnections.com
While no target engagement data exists for this compound, these methods are routinely used to validate targets for various inhibitors. For example, CETSA has been used to confirm the interaction of drugs with kinases like p38α and ERK1/2 and enzymes like thymidylate synthase in cells. nih.govunivr.it
Structure-Activity Relationship (SAR) at the Mechanistic Level (Correlating Structural Features with Molecular Interactions and Enzymatic Modulation)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of related compounds (analogs) to determine how specific changes in a molecule's chemical structure affect its biological activity. nih.govnih.gov This provides critical insights into the pharmacophore—the key molecular features responsible for interaction with the biological target—and guides the optimization of lead compounds. sci-hub.senih.gov
For quinoline derivatives, SAR studies have been extensively performed to improve their potency against various diseases. For instance, in the development of new antitumor quinolines, researchers synthesized a series of analogs and found that introducing a large, bulky alkoxy group at the 7-position and an amino side chain at the 4-position were beneficial for antiproliferative activity. sci-hub.se They also determined that the length of this amino side chain was crucial, with two CH2 units being optimal. sci-hub.se
In another study on reversed chloroquine (B1663885) (RCQ) compounds, SAR analysis revealed that the linker length between the quinoline ring and an aliphatic nitrogen was important for activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov
A hypothetical SAR study for this compound would involve creating analogs by modifying its core structure—for example, by changing the ethyl group at position 2 to other alkyl or aryl groups, altering the hydroxyl group at position 3, or adding various substituents to the benzene (B151609) ring of the quinoline system. The table below illustrates a typical format for SAR data, using examples from a study on quinoline derivatives as antiproliferative agents.
Table 1: Illustrative SAR Data for Quinoline Derivatives (Note: This data is for different quinoline compounds, not this compound, and serves as an example of SAR analysis.)
| Compound ID | R Group (Position 7) | Linker (Position 4) | IC₅₀ (µM) on a sample cell line | Key SAR Observation |
|---|---|---|---|---|
| 10a | -OCH₃ | -NH-(CH₂)₂-N(CH₃)₂ | 2.65 | Baseline activity with methoxy (B1213986) group. |
| 10d | -OCH₂-Ph | -NH-(CH₂)₂-N(CH₃)₂ | 1.15 | Increased activity with benzyloxy group. |
| 10g | -OCH₂-(4-F-Ph) | -NH-(CH₂)₂-N(CH₃)₂ | <1.0 | Fluorine on the benzyl (B1604629) group enhances potency. sci-hub.se |
| 10k | -OCH₂-(4-F-Ph) | -NH-(CH₂)₃-N(CH₃)₂ | 1.55 | Increasing linker length from 2 to 3 carbons reduces activity. sci-hub.se |
Data sourced from a study on antitumor quinoline derivatives. sci-hub.se
In Vitro Assays for Elucidating Molecular Modes of Action (e.g., enzyme assays, binding assays, cell-free systems)
To understand how a compound works at the molecular level, a variety of in vitro assays are used. These cell-free methods isolate the target protein from other cellular components, allowing for direct measurement of the compound's effect.
Enzyme Assays : These assays measure the rate of an enzymatic reaction and are used to determine if a compound acts as an inhibitor or activator. thermofisher.com The activity is typically monitored by measuring the depletion of a substrate or the formation of a product over time, often using spectrophotometric or fluorescence-based methods. thermofisher.com For example, protease activity can be measured using a substrate that releases a colored or fluorescent molecule upon cleavage. megazyme.com There are many commercially available kits for a wide range of enzymes. megazyme.comsigmaaldrich.com
Binding Assays : These assays directly measure the interaction between a compound and its target protein. abyntek.com Competitive binding assays are common, where the test compound competes with a labeled probe (e.g., radioactive or fluorescent) for binding to the target. nih.gov A reduction in the signal from the labeled probe indicates that the test compound is binding to the target. nih.gov Such assays can determine binding affinity constants like Kᵢ or IC₅₀.
Cell-Free Systems : Cell-free protein synthesis systems, derived from cellular lysates (e.g., from E. coli, wheat germ, or CHO cells), allow for the production and study of proteins in a controlled environment, free from the complexities of a living cell. nih.govprotocols.iomdpi.com These systems are valuable for studying protein-drug interactions, prototyping metabolic pathways, and producing proteins that are difficult to express in live cells, such as membrane proteins. nih.govfrontiersin.org For instance, a cell-free system could be used to synthesize a target kinase and then screen for its inhibition by quinoline analogs.
While no such assays have been reported for this compound, numerous studies on other quinolines use these techniques. For example, some quinoline hybrids were evaluated for their ability to inhibit the P. falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme to understand their antimalarial mechanism. acs.org
Exploration of Bio-conjugation Chemistry for Probe Development
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a protein or nucleic acid. nih.govsusupport.com In drug discovery, a small molecule inhibitor is often conjugated to a reporter molecule (like a fluorescent dye or biotin) to create a chemical probe. burleylabs.co.uk These probes are invaluable tools for visualizing the target protein in cells, performing binding assays, and identifying the compound's molecular targets (target deconvolution). nih.govburleylabs.co.uk
The development of a probe for a compound like this compound would require a suitable functional group on the molecule that allows for a chemical reaction without disrupting its binding to the target. If no such group exists, it must be added synthetically as part of an SAR study to ensure activity is retained.
Common bio-orthogonal ("click chemistry") reactions used for this purpose include:
Azide-Alkyne Cycloadditions : A copper-catalyzed or strain-promoted reaction between an azide (B81097) and an alkyne to form a stable triazole linkage. nih.govnih.gov
Thiol-Maleimide Addition : The reaction of a cysteine residue's thiol group on a protein with a maleimide (B117702) functional group on a probe. nih.gov
Aldehyde/Ketone Condensations : Reactions with hydrazines or hydroxylamines to form hydrazones or oximes. susupport.com
For example, to create a probe based on this compound, one might synthesize an analog with an alkyne or azide group attached at a position determined by SAR not to be essential for biological activity. This analog could then be "clicked" onto a fluorescent dye to facilitate target engagement or localization studies within cells. promegaconnections.com
Q & A
Q. What are the common synthetic routes for 2-Ethylquinolin-3-ol, and what methodological considerations ensure reproducibility?
- Answer: Typical synthetic pathways involve condensation reactions of substituted anilines with β-keto esters or cyclization of pre-functionalized intermediates. For example, microwave-assisted synthesis (360 W, 5 minutes) with catalysts like InCl₃ can improve yields (~63%) while minimizing side products . Solvent selection (e.g., CH₂Cl₂/di-isopropylether for crystallization) and temperature control (e.g., 60–80°C for cyclization) are critical for reproducibility. Base-mediated reactions (e.g., K₂CO₃) are often used for alkylation steps .
Q. How can researchers characterize this compound to confirm structural integrity?
- Answer: Multi-modal characterization is essential:
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns (e.g., ethyl groups at C2 and hydroxyl at C3) .
- HPLC-MS ensures purity (>95%) and detects trace impurities .
- X-ray crystallography resolves dihedral angles between quinoline rings and confirms intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Q. What biological screening methodologies are appropriate for assessing this compound’s activity?
- Answer:
- Enzyme inhibition assays (e.g., fluorescence-based kinetics) evaluate interactions with targets like cytochrome P450 .
- Cellular viability assays (MTT or resazurin) quantify cytotoxicity in cancer cell lines .
- Molecular docking (using software like AutoDock) predicts binding affinities to receptors .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve low yields in this compound synthesis?
- Answer:
- Catalyst screening : Test Lewis acids (e.g., InCl₃, FeCl₃) to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining yield .
Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be analyzed for this compound derivatives?
- Answer:
- Empirical contradiction analysis : Cross-validate data using orthogonal techniques (e.g., IR for functional groups, LC-MS for molecular weight) .
- Crystallographic refinement : Resolve discrepancies by re-examizing H-bonding or π-stacking interactions in the crystal lattice .
Q. What computational strategies predict this compound’s reactivity in novel synthetic pathways?
- Answer:
- DFT calculations (e.g., Gaussian 16) model electron density distributions to identify nucleophilic/electrophilic sites .
- Retrosynthetic AI tools (e.g., Pistachio, Reaxys) propose feasible routes using known quinoline reaction templates .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Answer:
- Kinetic isotope effects (KIE) : Determine rate-limiting steps in enzymatic reactions .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to enzyme active sites .
Q. How can researchers address scalability challenges in this compound purification?
- Answer:
- Flash chromatography : Optimize gradient elution (hexane/EtOAc) for high-throughput separation .
- Recrystallization tuning : Adjust solvent ratios (e.g., ethanol/water) to improve crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
